2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
The compound 2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked via an amide bond to a phenyl group. This phenyl group is further connected to a pyridazine ring substituted with a pyrazole moiety. Such structural motifs are common in bioactive molecules, particularly those targeting kinases or G-protein-coupled receptors. The methoxy group (electron-donating) and pyridazine-pyrazole core may influence electronic properties, solubility, and binding interactions, making this compound a candidate for therapeutic development .
Properties
IUPAC Name |
2-methoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-29-18-6-3-2-5-17(18)21(28)24-16-9-7-15(8-10-16)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVPYNDPVMPSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazolyl-pyridazinyl moiety, followed by its coupling with the benzamide core. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Molecular Properties
The following table summarizes structural and molecular differences between the target compound and its closest analogs:
Key Observations:
Bromine’s electronegativity may enhance binding affinity in hydrophobic pockets . The methyl group in the 4-methyl analog () introduces hydrophobicity, which could prolong half-life but reduce aqueous solubility .
Linker Modifications: The ethylamino linker in the 4-methyl analog () increases flexibility compared to the rigid phenyl group in the target compound, possibly affecting target selectivity .
Biological Activity :
Hydrogen Bonding and Crystallography
- The methoxy group in the target compound may participate in hydrogen bonding (as a weak acceptor/donor), contrasting with the bromo analog’s inability to form such bonds. This could influence crystallization behavior and stability, as noted in hydrogen-bonding graph-set analyses () .
- Crystallographic data for pyrazolylpyridazine derivatives () reveal asymmetric units with distinct molecular conformations, highlighting the structural versatility of this core .
Biological Activity
2-Methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzamide core with various functional groups including a methoxy group and a pyrazolyl-pyridazinyl moiety. Its molecular formula is with a molecular weight of 378.4 g/mol. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that this compound may modulate signal transduction pathways, affecting gene expression and cellular proliferation.
Anticancer Activity
Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For example, studies have shown that certain benzamide derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The compound's structural features suggest potential activity against various cancer types, although specific data on this compound's efficacy remains limited.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Benzamide derivatives have been shown to possess inhibitory effects against a range of bacteria and fungi, suggesting that this compound may exhibit similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group and the pyrazolyl moiety significantly influences its potency and selectivity towards biological targets. Comparative studies with related compounds reveal that modifications in these functional groups can enhance or diminish biological activity.
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| Benzamide Derivative A | Antimicrobial | 15 | |
| Benzamide Derivative B | Anticancer | 10 |
Case Studies
Several studies have explored the biological activities of benzamide derivatives, providing insights into their potential therapeutic applications:
- Antiviral Activity : A series of N-phenylbenzamide derivatives were synthesized and tested for their antiviral activities against enterovirus 71 (EV71). One derivative exhibited an IC50 value of 12 μM, indicating promising antiviral potential that could be relevant for the development of treatments involving this compound .
- Kinase Inhibition : Another study focused on benzamide derivatives as RET kinase inhibitors showed that certain structural modifications led to enhanced inhibitory potency against cancer cell proliferation driven by RET mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
